Summary of the Application: 2-Cyclopropylaniline has been used in the study of the oxidative properties of triplet-state photosensitizers. It’s known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .
Methods of Application or Experimental Procedures: A set of 2-Cyclopropylaniline analogs was synthesized and then paired with a model sensitizer and antioxidant, or various DOM isolates, to examine their reactivity and susceptibility to antioxidant quenching during steady-state photolysis experiments .
Results or Outcomes Obtained: The outcomes of this work, including oxidation bimolecular rate constants of 2-Cyclopropylaniline and its analogs (∼9 × 108to 4 × 109M−1s−1), radical cation lifetimes of 2-Cyclopropylaniline and its analogs (140−580 ns), and identified ring-opened products, support the usefulness of cyclopropylanilines as single-electron transfer probes in photosensitized aqueous solutions .
2-Cyclopropylaniline hydrochloride is a chemical compound with the CAS Number: 1056454-83-1 and a molecular weight of 169.65 . It’s typically stored at room temperature under an inert atmosphere . This compound is sold in a solid form and is used for pharmaceutical testing .
2-Cyclopropylaniline hydrochloride is an organic compound characterized by the presence of a cyclopropyl group attached to an aniline structure. Its chemical formula is and it is recognized for its unique structural features, which include a three-membered cyclopropyl ring linked to an amino group. This compound exhibits properties typical of aromatic amines, including potential reactivity in various chemical transformations and biological interactions.
2-Cyclopropylaniline hydrochloride exhibits various biological activities, primarily due to its interactions with biological targets. It has been studied for its potential effects on enzyme systems, particularly those involving cytochrome P450. The compound's structure allows it to act as a substrate or inhibitor in biochemical pathways, influencing metabolic processes . Additionally, it has shown toxicity profiles that warrant caution during handling, as indicated by its classification as harmful if swallowed or in contact with skin .
The synthesis of 2-cyclopropylaniline hydrochloride typically involves several key steps:
Alternative synthetic routes may involve variations in starting materials or conditions to optimize yield and purity.
2-Cyclopropylaniline hydrochloride finds applications in various fields:
Studies on 2-cyclopropylaniline hydrochloride have focused on its interactions with biological systems, particularly regarding enzyme kinetics and metabolic pathways. It has been used as a probe to distinguish between different oxidation mechanisms in cytochrome P450 systems, providing insights into substrate specificity and reaction dynamics .
When comparing 2-cyclopropylaniline hydrochloride to similar compounds, several notable analogs emerge:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Cyclopropylaniline | Cyclopropyl group at para position | Enhanced stability and reactivity |
| N-Cyclopropyl-N-methylaniline | Methyl substitution on nitrogen | Potential for different metabolic pathways |
| Cyclopropylamine | Simple amine without aromatic ring | Less complex but may exhibit similar reactivity |
| Method | Substrate | Catalyst/Reagent | Yield Range (%) | Major Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Aniline + Cyclopropyl chloride | AlCl₃, FeCl₃ | 45-70 | Carbocation rearrangement |
| Reductive Amination | Aniline + Cyclopropyl aldehyde/ketone | NaBH₄, NaBH₃CN | 60-85 | Substrate scope |
| Copper-Promoted Cyclopropylation | Aniline + Cyclopropylboronic acid | Cu(OAc)₂ | 70-90 | High temperature required |
| Palladium-Catalyzed Coupling | Aryl halide + Cyclopropylamine | Pd(OAc)₂, ligands | 65-80 | Expensive catalysts |
| Direct Alkylation with Cyclopropyl Halides | Aniline + Cyclopropyl halide | Base, solvent | 40-65 | Side reactions |
The formation of hydrochloride salts from amine bases represents a fundamental acid-base complexation process that significantly enhances the pharmaceutical properties of 2-cyclopropylaniline derivatives [9] [10]. Hydrochloride salts exhibit improved water solubility, enhanced stability, and extended shelf-life compared to their free base counterparts [9].
The direct addition method involves treating the free base with aqueous hydrochloric acid in ethanol, resulting in immediate precipitation of the hydrochloride salt [9] [11]. This approach yields 85-95% of the desired salt with good purity, operating at temperatures between 0-25°C [11]. The mechanism involves proton transfer from the strong acid to the basic nitrogen atom, forming an ionic salt through electrostatic interactions [12] [13].
Gaseous hydrogen chloride treatment provides superior results, delivering yields of 90-98% with excellent purity [14]. This method involves bubbling anhydrous hydrogen chloride gas through a solution of the free base in an organic solvent such as diethyl ether or dichloromethane [14]. The anhydrous conditions prevent hydrolysis and minimize impurity formation [14].
In-situ generation methods utilize reagents like thionyl chloride with water to generate hydrogen chloride in the reaction medium [14]. While this approach offers operational convenience, yields are typically lower (80-90%) due to competing side reactions [14].
The pH-dependent solubility behavior of hydrochloride salts follows predictable patterns based on the Henderson-Hasselbalch equation [10]. At physiological pH, the salt form predominates, enhancing bioavailability and therapeutic efficacy [10]. Nuclear magnetic resonance studies reveal characteristic downfield shifts in proton signals upon salt formation, confirming successful protonation [15].
Table 2: Hydrochloride Salt Formation Methods
| Method | Reaction Conditions | Temperature (°C) | Yield (%) | Purity |
|---|---|---|---|---|
| Direct HCl Addition | HCl(aq) + Base in EtOH | 0-25 | 85-95 | Good |
| Gaseous HCl Treatment | HCl(g) in organic solvent | 0-10 | 90-98 | Excellent |
| In-situ Generation | SOCl₂ + H₂O method | 25-40 | 80-90 | Good |
| Anhydrous Conditions | Dry HCl in Et₂O | 0-5 | 95-99 | Excellent |
| Aqueous Workup | pH adjustment | 20-25 | 85-92 | Moderate |
Catalytic hydrogenation methodologies have revolutionized the synthesis of N-alkylated aniline derivatives, offering atom-efficient and environmentally benign alternatives to traditional reduction methods [16] [17]. These approaches utilize molecular hydrogen as the reducing agent, eliminating the need for stoichiometric metal hydrides [17].
Palladium-catalyzed systems represent the most widely employed approach for the hydrogenation of nitro compounds to anilines [18] [19]. Supported palladium catalysts, particularly Pd/C, operate effectively at 1-10 bar pressure and temperatures of 25-80°C [19]. The mechanism involves sequential reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately yielding the corresponding aniline [19].
Platinum-based catalysts on alumina supports demonstrate excellent performance for imine reduction, operating at moderate pressures (1-5 bar) and temperatures (50-100°C) [20]. These systems exhibit good functional group tolerance and can accommodate various substituents on the aromatic ring [20].
Ruthenium-triphos complexes have shown exceptional selectivity for nitrile hydrogenation, achieving excellent conversion rates at 10-50 bar pressure [16] [17]. The triphos ligand provides optimal coordination geometry for hydrogen activation while maintaining substrate selectivity [17]. This system enables direct three-component coupling reactions using carboxylic acids, amines, and molecular hydrogen [17].
Nickel-based catalysts, particularly Raney nickel, offer cost-effective alternatives for oxime reduction [21]. These systems operate at moderate pressures (1-20 bar) and temperatures (60-100°C), providing good selectivity for primary amine formation [21]. The addition of ammonia during the reaction suppresses secondary amine formation and improves overall selectivity [21].
Rhodium-phosphine complexes demonstrate high activity for azide reduction, operating under mild conditions (1-15 bar, 40-80°C) [22]. These systems provide excellent chemoselectivity, preserving other reducible functional groups while selectively reducing the azide moiety [22].
Table 3: Catalytic Hydrogenation Approaches
| Catalyst System | Substrate Type | Pressure (bar) | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| Pd/C | Nitro compounds | 1-10 | 25-80 | High |
| Pt/Al₂O₃ | Imines | 1-5 | 50-100 | Moderate |
| Ru/Triphos | Nitriles | 10-50 | 80-120 | Excellent |
| Ni-Raney | Oximes | 1-20 | 60-100 | Good |
| Rh/PPh₃ | Azides | 1-15 | 40-80 | High |
One-pot synthesis methodologies have emerged as transformative approaches for industrial-scale production of 2-cyclopropylaniline hydrochloride, offering significant advantages in terms of efficiency, waste reduction, and economic viability [23] [24]. These strategies integrate multiple synthetic transformations within a single reaction vessel, eliminating intermediate isolation and purification steps [24].
Sequential addition strategies involve the stepwise introduction of reagents to achieve cyclopropanation followed by amination [23]. This approach typically achieves 60-70% waste reduction compared to traditional multi-step procedures while maintaining high product yields [23]. The methodology requires careful timing and temperature control to ensure optimal conversion at each stage [23].
Tandem catalysis employs dual catalyst systems capable of promoting sequential transformations [25]. Iron-palladium bimetallic catalysts have demonstrated exceptional performance for coupling reactions followed by hydrogenation, achieving excellent efficiency with 70-80% waste reduction [25]. These systems operate under mild conditions and eliminate the need for catalyst changeover between reaction steps [25].
Cascade reaction protocols utilize single catalyst systems capable of promoting multiple bond-forming events [23]. While offering moderate efficiency, these approaches provide elegant synthetic solutions for complex molecular architectures [23]. The methodology is particularly valuable for laboratory-scale synthesis where reaction understanding takes precedence over throughput [23].
Multicomponent reactions enable the simultaneous coupling of three or more components in a single operation [26]. These methodologies achieve 65-75% waste reduction while providing access to diverse product libraries [26]. The approach is particularly suited for pharmaceutical intermediate synthesis where structural diversity is paramount [26].
Flow chemistry represents the pinnacle of industrial-scale synthesis, enabling continuous processing with excellent waste reduction (80-90%) [27]. Membrane-enabled separations and real-time monitoring systems ensure consistent product quality while minimizing environmental impact [27]. The methodology offers superior scalability, with throughput capabilities exceeding 100 kg scale [27].
Table 4: One-Pot Synthesis Strategies for Industrial-Scale Production
| Strategy | Key Steps | Scale Capability | Efficiency | Waste Reduction |
|---|---|---|---|---|
| Sequential Addition | Cyclopropanation → Amination | Pilot (10-100 kg) | High | 60-70% |
| Tandem Catalysis | Coupling → Reduction | Industrial (>100 kg) | Excellent | 70-80% |
| Cascade Reaction | Cyclization → Functionalization | Laboratory (g-kg) | Moderate | 50-60% |
| Multicomponent Reaction | Three-component coupling | Pilot (10-100 kg) | Good | 65-75% |
| Flow Chemistry | Continuous processing | Industrial (>100 kg) | Excellent | 80-90% |
Biocatalytic approaches represent the forefront of sustainable synthesis for 2-cyclopropylaniline derivatives, offering unparalleled selectivity and environmental compatibility [28] [29]. These methodologies harness the power of enzymatic catalysis to achieve transformations under mild conditions while minimizing waste generation [29].
Transaminase-catalyzed processes excel in the conversion of ketones to amines with excellent enantioselectivity [16] [30]. These enzymes require pyridoxal phosphate as a cofactor and an amino donor, typically alanine or isopropylamine [30]. The methodology operates at ambient temperature and atmospheric pressure, providing exceptional atom efficiency [30]. Recent advances in enzyme engineering have expanded substrate scope to include cyclopropyl-containing ketones [30].
Amine oxidase systems facilitate the reverse reaction, converting amines to imines with flavin adenine dinucleotide as cofactor [31]. These enzymes operate in aqueous media and require molecular oxygen as the terminal oxidant [31]. The methodology is particularly valuable for kinetic resolution processes where enantiopure products are desired [31].
Cytochrome P450 enzymes provide powerful tools for aromatic hydroxylation and oxidative functionalization [31]. These systems require NADPH as a cofactor and operate through radical mechanisms, enabling selective C-H bond activation [31]. Recent engineering efforts have expanded substrate scope to include non-natural cyclopropyl derivatives [31].
Lipase-catalyzed processes offer excellent tools for ester hydrolysis and aminolysis reactions [31]. These enzymes operate without cofactor requirements and demonstrate broad substrate tolerance [31]. The methodology is particularly valuable for resolution of racemic mixtures and selective acylation processes [31].
Nitrilase enzymes provide direct access to amines from nitriles without cofactor requirements [32]. These systems operate under mild conditions and demonstrate excellent selectivity for primary amine formation [32]. The methodology eliminates the need for harsh hydrolysis conditions typically required for nitrile conversion [32].
The integration of biocatalysis with traditional synthetic methods offers powerful hybrid approaches [30]. Chemo-enzymatic strategies combine the selectivity of enzymatic transformations with the efficiency of chemical processes [30]. Machine learning approaches are increasingly being applied to optimize enzyme performance and expand substrate scope [33].
Table 5: Biocatalytic Pathways for Green Chemistry Applications
| Enzyme Class | Substrate Conversion | Cofactor Requirements | Selectivity | Green Metrics |
|---|---|---|---|---|
| Transaminases | Ketone → Amine | PLP, amino donor | Excellent | Low E-factor |
| Amine Oxidases | Amine → Imine | FAD, O₂ | Good | Mild conditions |
| Cytochrome P450 | Arene → Phenol | NADPH, O₂ | High | Aqueous medium |
| Lipases | Ester → Acid | None | Moderate | Renewable catalyst |
| Nitrilases | Nitrile → Amine | None | Good | Atom efficient |